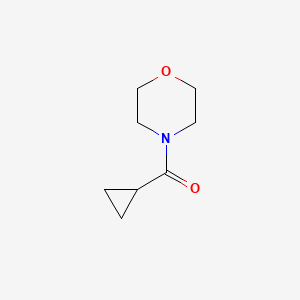

Cyclopropyl(morpholino)methanone

Description

Cyclopropyl(morpholino)methanone is a bicyclic organic compound featuring a cyclopropane ring fused with a morpholine moiety via a ketone linker. Its unique structure combines the strain energy of the cyclopropane ring with the electron-rich morpholine group, making it a versatile intermediate in synthetic organic chemistry. This compound is particularly valued for its role in enantioselective cyclopropanation reactions and as a precursor to pharmacologically active derivatives . While PubChem provides foundational data for this compound, experimental studies highlight its synthetic utility in generating structurally diverse analogs with tailored substituents .

Properties

IUPAC Name |

cyclopropyl(morpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(7-1-2-7)9-3-5-11-6-4-9/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMTWEKYJARZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl(morpholino)methanone can be synthesized through a series of chemical reactions involving readily available starting materials. One common method involves the reaction of cyclopropylcarbonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher efficiency and yield. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(morpholino)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

Oxidation: Formation of cyclopropyl(morpholino)methanol or cyclopropyl(morpholino)carboxylic acid.

Reduction: Formation of cyclopropyl(morpholino)methanol.

Substitution: Formation of substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Cyclopropyl(morpholino)methanone serves as a crucial intermediate in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Michael Addition Reactions : The compound can act as a nucleophile in Michael addition reactions, facilitating the formation of cyclopropane derivatives with high enantioselectivity .

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have explored its efficacy against various microbial strains, suggesting it may possess antimicrobial properties that could be harnessed in drug development.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry

The compound's structural characteristics make it an attractive candidate for drug design:

- Therapeutic Agent Development : this compound is being explored for its potential use in developing novel therapeutic agents targeting specific diseases. Its ability to interact with various biological targets enhances its medicinal prospects.

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis and structure-activity relationship (SAR) of compounds related to this compound demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis. The synthesized derivatives exhibited favorable pharmacokinetic profiles, highlighting their potential as anti-tuberculosis agents .

Case Study 2: Antitumor Evaluation

Research involving morpholine-based heterocycles showed that compounds similar to this compound displayed significant antitumor activity. These compounds were evaluated through molecular docking studies, revealing their potential as inhibitors of tumor growth through targeted interactions with cellular pathways .

Mechanism of Action

The mechanism of action of cyclopropyl(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features and functional groups. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Comparison with Analogous Cyclopropane Derivatives

Cyclopropyl(morpholino)methanone belongs to a broader class of cyclopropane-containing ketones. Key structural analogs include:

Substituent Effects :

- Electron-donating groups (e.g., 4-methoxyphenoxy in 15db) enhance crystallinity and yield (66% vs. 53% for 15da) .

- Halogenated aryl groups (e.g., 5-bromo-2-fluorophenyl) improve stability, as evidenced by 98% purity .

- Chiral centers (e.g., benzoyl derivative 4af) enable enantioselective applications but require specialized catalysts .

Stereochemical and Physicochemical Properties

- Diastereomer Ratios: Substituents like phenoxy (15da) result in dr 20:1, while bulkier groups (e.g., 4-methoxyphenoxy in 15db) favor single diastereomers .

- Melting Points : Crystalline derivatives (e.g., 15db, mp 135.5–135.9°C) exhibit higher melting points than oily mixtures (15da) .

- Chromatographic Behavior : Polarity differences are reflected in Rf values (e.g., 15da: Rf 0.32 vs. 15db: Rf 0.21) .

Biological Activity

Cyclopropyl(morpholino)methanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a morpholine ring and a ketone functional group. This unique structure contributes to its reactivity and biological interactions. The compound is often synthesized for use as a building block in organic synthesis and as a pharmacophore in drug design.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases .

- Anticancer Effects : Preliminary research indicates that this compound may inhibit the proliferation of certain cancer cell lines, suggesting its role as an anticancer agent .

The mechanism of action for this compound involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of various enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit kinases involved in cell signaling pathways, leading to altered cellular responses. For instance, it may interfere with metabolic processes critical for tumor growth .

- Receptor Modulation : this compound may bind to specific receptors, influencing their activity and downstream signaling pathways .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and other resistant strains. Results indicated significant antibacterial activity, suggesting potential for clinical application in treating infections caused by resistant bacteria .

- Anti-inflammatory Research : In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophage cultures, highlighting its potential use in managing chronic inflammatory conditions .

- Cancer Cell Line Studies : Research involving various human tumor cell lines showed that this compound inhibited cell growth in a dose-dependent manner. Mechanistic studies revealed that it induced apoptosis through activation of caspase pathways .

Q & A

Q. What are the common synthetic methodologies for preparing cyclopropyl(morpholino)methanone derivatives?

this compound derivatives are typically synthesized via [2+2] cycloaddition or palladium-catalyzed C–H functionalization. For example, Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da) is synthesized by reacting morpholino(1-phenylcycloprop-2-en-1-yl)methanone with phenol derivatives under microwave-assisted conditions, followed by silica gel chromatography (yields: 53–66%) . Key parameters include stoichiometry (4.0 equiv. of phenol), solvent (hexanes/EtOAc), and diastereomer control (dr 20:1).

Q. How is the purity and structural integrity of this compound validated?

Characterization involves:

- NMR spectroscopy : To confirm cyclopropane ring geometry and morpholino group integration.

- HPLC : Purity assessment (≥98% for pharmacological studies) .

- Mass spectrometry : Molecular ion peaks matching theoretical masses (e.g., 386.4 g/mol for CIPROXIFAN derivatives) .

- Melting points and Rf values : Used for crystalline derivatives (e.g., 135.5–135.9 °C for 15db) .

Q. What are the solubility and stability profiles of this compound in experimental settings?

Solubility varies with substituents:

- Chloroform and DMSO are common solvents for hydrophobic derivatives .

- Stability requires storage under inert atmospheres at -20°C to prevent degradation .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during cyclopropane ring formation in derivatives like 15da?

Diastereomer ratios (e.g., 20:1 in 15da) are influenced by:

- Steric effects : Bulky substituents on the phenol or cyclopropane precursors.

- Catalytic systems : Palladium with electron-rich ligands enhances stereocontrol in C–H functionalization .

- Temperature : Microwave-assisted synthesis reduces side reactions .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

- Molecular docking : Models interactions with targets like 5-HT receptors or kinases, focusing on the morpholino group’s hydrogen-bonding potential .

- MD simulations : Assess conformational stability of cyclopropane rings in enzyme active sites.

- In silico ADMET : Predicts metabolic stability using logP and pKa values (e.g., predicted pKa = 2.52 for related compounds) .

Q. How do structural modifications (e.g., halogenation) impact the pharmacological activity of these compounds?

- Fluorination : Derivatives like Cyclopropyl(4-fluorophenyl)methanone (CAS 772-31-6) show enhanced blood-brain barrier penetration due to increased lipophilicity .

- Chlorination : (2-Chloropyridin-3-yl)(morpholino)methanone exhibits kinase inhibition via halogen bonding with ATP-binding pockets .

Q. What experimental and analytical approaches resolve contradictions in biological activity data?

- Dose-response assays : Validate target specificity (e.g., EC50 comparisons across cell lines).

- Metabolite profiling : Identifies degradation products that may interfere with activity .

- X-ray crystallography : Resolves binding modes of crystalline derivatives (e.g., 15db) .

Methodological Challenges and Solutions

Q. What catalytic systems are effective for C–H functionalization in cyclopropane-containing compounds?

Palladium catalysts with bidentate ligands (e.g., 1,10-phenanthroline) enable β-C–H activation in thiophene-cyclopropane hybrids (e.g., 61% yield for 5b) . Solvent systems (pentane/EtOAc) and temperature gradients are critical for regioselectivity.

Q. How can researchers mitigate safety risks associated with handling this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.